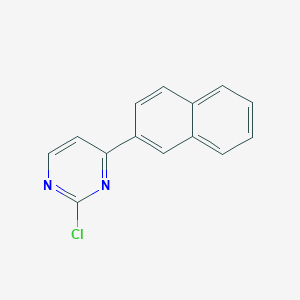

2-Chloro-4-(naphthalen-2-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-(naphthalen-2-yl)pyrimidine is a chemical compound with the molecular formula C14H9ClN2 . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves organolithium reagents . The reaction of 2,4-chloropyrimidine with phenyllithium, for instance, favors the formation of C-4 substituted products . The synthesis of this compound can also involve the reaction of ketones with nitriles .Molecular Structure Analysis

The molecular structure of this compound can be obtained from databases like the NIST Chemistry WebBook .Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives .Scientific Research Applications

Synthesis and Chemical Characterization

Organochalcogen Derivatives Synthesis : A study by Arora et al. (2014) details the synthesis of new organochalcogen-based multifunctional pyrimidine derivatives, including 2-Chloro-4-(naphthalen-2-yl)pyrimidine. These compounds are synthesized by nucleophilic substitution of chlorine in dichloro- and trichloropyrimidines with chalcogen bearing aryl anions.

Crystal Structure Determination : Research by Subasri et al. (2017) and Subasri et al. (2017) focuses on determining the crystal structures of various (diaminopyrimidin-2-yl)thioacetamide derivatives, including those related to this compound.

Antimicrobial Activity and DFT Studies : A study by Chioma et al. (2018) synthesizes a pyrimidine-based ligand related to this compound and examines its antimicrobial activity. The electronic, structural, and spectroscopic properties of the compounds are also explored using density functional theory.

One-Pot Synthesis of Uracils : Research by Bardagi & Rossi (2008) includes a study on the synthesis of 6-substituted uracils using a compound structurally similar to this compound in a one-pot reaction.

Novel Antibacterial Agents Synthesis : A study by Lahsasni (2014) presents the synthesis of new pyrimidine analogs with a structure incorporating elements of this compound as potential antibacterial agents.

Optoelectronic and Charge Transfer Properties : Research by Irfan et al. (2019) explores the optoelectronic and charge transfer properties of compounds similar to this compound.

Dissociation Constants and Thermodynamic Parameters : A study by Bhesaniya & Baluja (2014) investigates the dissociation constants and thermodynamic parameters of novel pyrimidine derivatives in mixed solvents, providing insight into the chemical properties of compounds like this compound.

Synthesis of Thiazole and Pyrimidine Derivatives : Research by Gomha & Badrey (2013) includes the synthesis of thiazole and pyrimidine derivatives incorporating a naphthalene moiety, relevant to the study of this compound.

Antimicrobial Activity of Substituted Pyrimidine Derivatives : A study by Voskienė et al. (2011) explores the antimicrobial activity of mono- and disubstituted pyrimidine derivatives, which is relevant to understanding the biological activities of similar compounds like this compound.

Bathochromic Effect in Iridium Complexes : The study by Yang et al. (2006) examines the bathochromic effect of trifluoromethyl-substituted pyrimidine ligands in color tuning of iridium complexes, which could be applicable to the study of this compound derivatives.

In Silico Approach Against COVID-19 : Research by Rane et al. (2020) explores diaryl pyrimidine analogues, including structures similar to this compound, as potential inhibitors in the treatment of COVID-19.

Anticonvulsant Activity Evaluation : A study by Ghareb et al. (2017) investigates the synthesis and anticonvulsant activity of naphthalen-2-yl acetate and related derivatives, providing insights into the medicinal applications of related compounds.

Mechanism of Action

Regarding its pharmacokinetics, “2-Chloro-4-(naphthalen-2-yl)pyrimidine” has high gastrointestinal absorption and is BBB permeant, which means it can cross the blood-brain barrier . It is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2D6 . These enzymes are involved in the metabolism of many drugs, so “this compound” could potentially interact with other medications that are metabolized by these enzymes .

Safety and Hazards

Future Directions

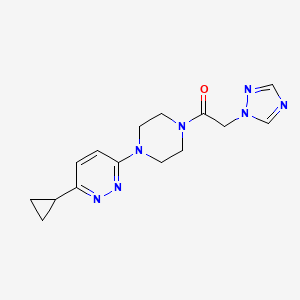

Research is ongoing to develop new pyrimidine derivatives with enhanced pharmacological activities . For instance, a series of novel triazole-pyrimidine-based compounds have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties . Another study synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluated them for their anti-tubercular activity .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-4-(naphthalen-2-yl)pyrimidine is not well-understood. It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well-documented. It is not clear whether it has any effects on metabolic flux or metabolite levels

properties

IUPAC Name |

2-chloro-4-naphthalen-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIPCHARTLTIOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

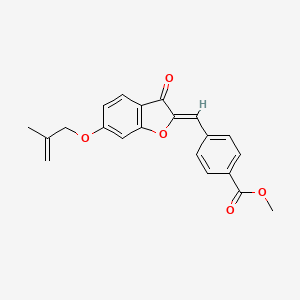

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)

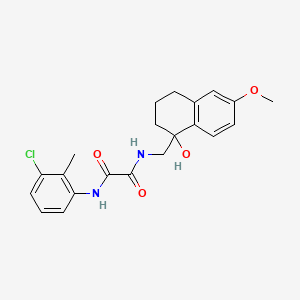

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555196.png)

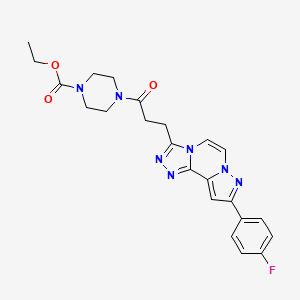

![2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2555203.png)

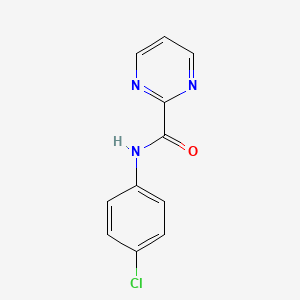

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2555206.png)

![ethyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2555207.png)

![N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2555209.png)

![3-(1,2,4-Triazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2555210.png)